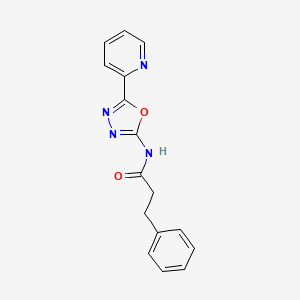

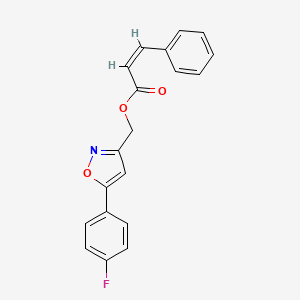

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Binding Properties

Compounds like the azetidine derivative A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrate the role of fluorinated derivatives in enhancing the binding properties for receptor targeting. Such derivatives are valuable in the development of new positron emission tomography (PET) ligands for imaging central nicotinic acetylcholine receptors (nAChRs), showing potential in neurological research and drug development (Doll et al., 1999).

Drug Design and Synthesis

The structural motif of trifluoromethylthio groups, as discussed by Shao et al., is critical in the design of lead compounds for new drug discovery due to its high lipophilicity and strong electron-withdrawing properties. Such characteristics can improve a drug molecule's cell-membrane permeability and enhance its chemical and metabolic stability, highlighting the importance of fluorine and sulfur-containing compounds in medicinal chemistry (Shao et al., 2015).

Organic Synthesis and Reactivity

The modification of chemical properties through fluorine substitution, as explored by Banks, has profound effects on the reactivity and regioselectivity of nucleophilic substitution reactions, especially in strained heterocycles like aziridines and azetidines. Such studies are foundational for developing novel synthetic methodologies that can be applied in the synthesis of complex organic molecules (Banks, 2006).

Materials Science Applications

In the realm of materials science, the synthesis of block copolymers containing fluorenyl groups, as discussed by Bae et al., demonstrates the potential of incorporating fluorine-containing motifs into polymers for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, indicating their utility in the development of more efficient and durable fuel cell membranes (Bae et al., 2009).

Antimicrobial Research

Compounds incorporating fluorine and 1,3,5-triazine moieties, like those studied by Ceruso et al., act as efficient inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. This suggests a potential application in combating tuberculosis through the development of novel antimycobacterial agents with a different mechanism of action compared to existing drugs (Ceruso et al., 2014).

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF4NO3S/c12-9-3-8(1-2-10(9)13)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPUPJHHJHWQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)

![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)

![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)

![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)

![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)